molecular formula C16H15ClN6O3 B1681621 (S)-Desmethylzopiclone CAS No. 151776-26-0

(S)-Desmethylzopiclone

货号: B1681621
CAS 编号: 151776-26-0
分子量: 374.78 g/mol
InChI 键: CGSFZSTXVVJLIX-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

SEP-174559 可以通过几种相关的程序从消旋体佐匹克隆合成。一种方法是使用偶氮二甲酸二乙酯在沸腾的甲苯中对佐匹克隆进行脱甲基化,然后用氯化铵在回流的乙醇中进行温和的水解。 另一种方法是将佐匹克隆与氯乙基氯甲酸酯处理,生成氨基甲酸酯,然后在沸腾的甲醇中水解 . 工业生产方法通常涉及类似的合成路线,但针对更高的收率和纯度进行了优化。

化学反应分析

SEP-174559 会经历各种化学反应,包括:

    氧化: 它可以被氧化生成 N-氧化衍生物。

    还原: 还原反应可以将其转化回其母体化合物佐匹克隆。

    取代: 它可以进行取代反应,特别是在其结构中的氮原子上。

这些反应中常用的试剂包括过氧化氢等氧化剂和氢化铝锂等还原剂。 这些反应产生的主要产物取决于所用特定条件和试剂 .

科学研究应用

SEP-174559 因其潜在的治疗应用而被广泛研究。在化学领域,它被用作研究佐匹克隆药代动力学和代谢的参考化合物。在生物学和医学领域,它因其抗焦虑特性及其对 γ-氨基丁酸 A 型受体的影响而受到研究。 它还因其在治疗焦虑症和肌肉痉挛中的潜在应用而被研究 .

作用机制

SEP-174559 通过增强 γ-氨基丁酸 A 型受体电流来发挥作用,该电流是由亚饱和浓度的 γ-氨基丁酸诱发的。这种增强与 γ-氨基丁酸剂量-反应曲线向左偏移有关,表明该化合物增加了 γ-氨基丁酸的结合亲和力。增强严格要求 γ-氨基丁酸 A 型受体存在 γ-2 亚基。 SEP-174559 还抑制尼古丁乙酰胆碱受体和 N-甲基-D-天冬氨酸受体 .

相似化合物的比较

SEP-174559 类似于其他苯二氮卓类受体配体,如佐匹克隆、阿普唑仑和地西泮。它在选择性增强含有 γ-2 亚基的 γ-氨基丁酸 A 型受体方面是独特的。 与其他一些化合物不同,SEP-174559 不影响 5-羟色胺 3 型受体,但抑制尼古丁乙酰胆碱受体和 N-甲基-D-天冬氨酸受体 .

类似化合物包括:

  • 佐匹克隆
  • 阿普唑仑
  • 地西泮
  • 氯硝西泮
  • 苯甲酰胺

这些化合物具有相似的作用机制,但在选择性和特定受体相互作用方面有所不同 .

生物活性

(S)-Desmethylzopiclone, also known as SEP-174559, is an active metabolite of the sedative-hypnotic drug zopiclone. This compound has garnered attention due to its unique pharmacological profile and potential therapeutic applications, particularly in the context of anxiety and sleep disorders. This article delves into the biological activity of this compound, examining its interactions with neurotransmitter receptors, pharmacokinetics, case studies, and relevant research findings.

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid type-A (GABA(A)) receptors. Research indicates that it acts as a selective partial agonist at α3-containing GABA(A) receptor subtypes, which are implicated in anxiolytic effects. Unlike its parent compound, zopiclone, which is a non-selective benzodiazepine receptor agonist, this compound shows a preference for these specific subtypes, potentially leading to fewer side effects such as sedation and cognitive impairment .

Receptor Interactions

  • GABA(A) Receptors : Potentiates GABA currents; requires the presence of the gamma2 subunit for effective action .
  • Nicotinic Acetylcholine Receptors : Exhibits non-competitive inhibition .
  • NMDA Receptors : Inhibits receptor currents without affecting non-NMDA receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and a relatively short half-life. Following administration of zopiclone, this compound is formed as a metabolite with distinct pharmacodynamic properties. Its bioavailability is significant, with studies indicating that over 95% is absorbed within one hour post-ingestion .

ParameterValue
Absorption>95% within 1 hour
Bioavailability80%
Half-life1–7 hours

Anxiolytic Effects

Clinical studies have demonstrated that this compound can produce anxiolytic effects without significant central nervous system depression. In animal models, it was shown to reduce anxiety-related behaviors in tests such as the elevated plus maze and Vogel conflict test at lower doses compared to zopiclone .

Case Studies

Several case reports highlight the clinical implications of this compound:

  • A study noted a patient who experienced significant anxiety relief with minimal sedation when treated with this compound compared to traditional benzodiazepines.
  • Another report discussed instances of zopiclone misuse leading to high doses of this compound in patients with insomnia, illustrating both its efficacy and potential for abuse .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, the use of this compound is not without risks. Reports have surfaced regarding neuropsychiatric adverse events associated with Z-drugs, including hallucinations and memory disturbances. These risks necessitate careful monitoring in clinical settings .

属性

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFZSTXVVJLIX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151776-26-0
Record name SEP-174559
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEP-174559
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Desmethylzopiclone
Reactant of Route 2
Reactant of Route 2
(S)-Desmethylzopiclone
Reactant of Route 3
(S)-Desmethylzopiclone
Reactant of Route 4
Reactant of Route 4
(S)-Desmethylzopiclone
Reactant of Route 5
(S)-Desmethylzopiclone
Reactant of Route 6
Reactant of Route 6
(S)-Desmethylzopiclone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。